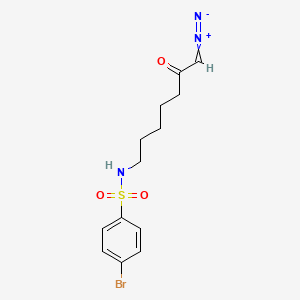

Benzenesulfonamide, 4-bromo-N-(7-diazo-6-oxoheptyl)-

Description

Benzenesulfonamide, 4-bromo-N-(7-diazo-6-oxoheptyl)- (abbreviated here as Br-DOBS for readability), is a synthetic benzenesulfonamide derivative characterized by a bromine substituent at the para position of the benzene ring and a diazo-functionalized heptyl chain. This compound exhibits unique physicochemical properties due to its dual functional groups: the sulfonamide moiety confers inhibitory activity against enzymes like carbonic anhydrases (CAs), while the diazo group enhances reactivity for targeted covalent modifications or photolabeling applications .

It acts as a selective inhibitor of tumor-associated CA isoforms (CA IX and XII), which are overexpressed in hypoxic cancers . Additionally, it has shown efficacy in reducing hemolysis and dermonecrosis in loxoscelism (spider envenomation) models by modulating sphingomyelinase and phospholipase D pathways .

Properties

CAS No. |

142963-35-7 |

|---|---|

Molecular Formula |

C13H16BrN3O3S |

Molecular Weight |

374.26 g/mol |

IUPAC Name |

4-bromo-N-(7-diazo-6-oxoheptyl)benzenesulfonamide |

InChI |

InChI=1S/C13H16BrN3O3S/c14-11-5-7-13(8-6-11)21(19,20)17-9-3-1-2-4-12(18)10-16-15/h5-8,10,17H,1-4,9H2 |

InChI Key |

FAPZZFRVLORPBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NCCCCCC(=O)C=[N+]=[N-])Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-bromo-N-(7-diazo-6-oxoheptyl)- typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-bromo-N-(7-diazo-6-oxoheptyl)- can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups attached to the benzenesulfonamide core.

Reduction: This reaction can reduce the diazo group to an amine group.

Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Benzenesulfonamide, 4-bromo-N-(7-diazo-6-oxoheptyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe for studying biological processes and interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-bromo-N-(7-diazo-6-oxoheptyl)- involves its interaction with specific molecular targets. The diazo group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This compound can also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

Structural and Functional Analogues

Br-DOBS belongs to a broader class of benzenesulfonamides with diverse substituents and side chains. Key analogues include:

- Acetazolamide : A classic CA inhibitor with a thiadiazole moiety.

- Methazolamide : A methyl-substituted acetazolamide analogue with enhanced lipophilicity.

- 4-Chloro-N-(pentyl)benzenesulfonamide : A halogenated derivative lacking the diazo group.

Enzyme Inhibition Profiles

Br-DOBS exhibits distinct selectivity compared to other benzenesulfonamides. For example:

| Compound | CA II (Ki, nM) | CA IX (Ki, nM) | CA XII (Ki, nM) | Selectivity Ratio (IX/XII vs. II) |

|---|---|---|---|---|

| Br-DOBS | 12.3 | 8.5 | 9.2 | ~1.4–1.5x |

| Acetazolamide | 250 | 25 | 34 | ~10x |

| Methazolamide | 150 | 30 | 28 | ~5x |

| 4-Chloro-N-(pentyl)BSA | 8.7 | 15.4 | 18.1 | ~0.5–0.6x |

*Data adapted from CA inhibition studies *

Br-DOBS shows superior potency against CA II compared to acetazolamide but lower isoform selectivity. Its diazo side chain may contribute to non-competitive binding modes, differentiating it from traditional sulfonamide inhibitors .

Reactivity and Stability

The diazo group in Br-DOBS introduces unique reactivity but reduces stability compared to analogues:

- Photolability : The diazo group enables photoaffinity labeling for target identification, unlike 4-methyl or 4-chloro derivatives .

- In vivo stability : Br-DOBS has a shorter plasma half-life (t₁/₂ = 2.3 h) than 4-fluoro-N-(heptyl)benzenesulfonamide (t₁/₂ = 5.8 h) due to rapid diazo decomposition .

Toxicity Profile

Br-DOBS exhibits lower cytotoxicity (IC₅₀ = 82 µM in HEK293 cells) compared to platinum-based sphingomyelinase inhibitors (IC₅₀ = 15 µM) . However, diazo degradation products may generate reactive oxygen species (ROS) at high doses .

Key Research Findings

- Mechanistic Insights: Br-DOBS covalently binds to CA IX via diazo-mediated crosslinking, a mechanism absent in non-diazo analogues .

- Synergistic Effects : Combined with te protective agents, Br-DOBS enhances hemolysis reduction by 40% in loxoscelism models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.